N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine
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Overview
Description
TRV130 Racemate is the racemate form of TRV130, which a novel μ-opioid receptor (MOR) G protein-biased ligand.IC50 value:Target: MOR ligandin vitro: In cell-based assays, TRV130 elicits robust G protein signaling, with potency and efficacy similar to morphine, but with far less β-arrestin recruitment and receptor internalization [1].in vivo: In mice and rats, TRV130 is potently analgesic while causing less gastrointestinal dysfunction and respiratory suppression than morphine at equianalgesic doses [1]. Compared to morphine, TRV130 (3, 4.5mg) elicited higher peak analgesia (105, 116 seconds latency vs 75 seconds for morphine, P<.02), with faster onset and similar duration of action. More subjects doubled latency or achieved maximum latency (180 seconds) with TRV130 (3, 4.5mg) [2].
Scientific Research Applications
Biased Ligand of the μ-Opioid Receptor TRV130 (oliceridine) is a structurally novel biased ligand of the μ-opioid receptor that predominantly activates G protein signaling with minimal β-arrestin recruitment. This unique mechanism of action suggests that TRV130 may provide analgesic effects similar to conventional opioids but with potentially fewer adverse effects. Clinical trials have shown that TRV130 can rapidly produce profound analgesia in moderate-to-severe acute pain, which is comparable to morphine but with a quicker onset of pain relief (Viscusi et al., 2016).
Enhanced Analgesic Efficacy Comparative studies with morphine have demonstrated that TRV130 can deliver higher peak analgesia with faster onset and similar duration of action. This highlights TRV130's potential for effectively managing pain while minimizing some of the typical opioid-related adverse effects, such as severe nausea and respiratory depression. The analgesic superiority of TRV130 over morphine, especially at specific dosages, underscores its potential as a novel analgesic agent (Soergel et al., 2014).
Investigations in Rodent Models Studies in rodent models have further elucidated the effects of TRV130 on various physiological functions. These studies have been instrumental in understanding the nuances of TRV130's pharmacological profile, such as its impact on gastrointestinal function and abuse liability. The findings provide a comprehensive view of TRV130's pharmacodynamic properties, which is crucial for its potential therapeutic applications (Altarifi et al., 2017).
First Clinical Experience and Pharmacodynamics Early clinical trials have revealed that TRV130 is well-tolerated with dose-linear pharmacokinetics. Its ability to cause dose- and exposure-related pupil constriction confirms its engagement with the central μ-opioid receptor. The distinct pharmacokinetic and pharmacodynamic profiles of TRV130, including its tolerability and the effects on pupil constriction, provide valuable insights into its therapeutic potential and safety profile (Soergel et al., 2014).
Properties
CAS No. |
1401028-25-8 |
---|---|
Molecular Formula |
C22H30N2O2S |
Molecular Weight |
386.554 |
IUPAC Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3 |
InChI Key |
DMNOVGJWPASQDL-UHFFFAOYSA-N |
SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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